molecular formula C11H8FNOS2 B308620 (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B308620
M. Wt: 253.3 g/mol
InChI Key: VCLPBMWBWLEFSB-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluorophenyl group, a methylidene group, and a methylsulfanyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 2-methylthio-1,3-thiazol-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action of (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2-chlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
  • (4Z)-4-[(2-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
  • (4Z)-4-[(2-methylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

Uniqueness

Compared to its analogs, (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing lipophilicity, enhancing metabolic stability, and improving binding affinity to biological targets.

Properties

Molecular Formula

C11H8FNOS2

Molecular Weight

253.3 g/mol

IUPAC Name

(4Z)-4-[(2-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C11H8FNOS2/c1-15-11-13-9(10(14)16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6-

InChI Key

VCLPBMWBWLEFSB-TWGQIWQCSA-N

SMILES

CSC1=NC(=CC2=CC=CC=C2F)C(=O)S1

Isomeric SMILES

CSC1=N/C(=C\C2=CC=CC=C2F)/C(=O)S1

Canonical SMILES

CSC1=NC(=CC2=CC=CC=C2F)C(=O)S1

Origin of Product

United States

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